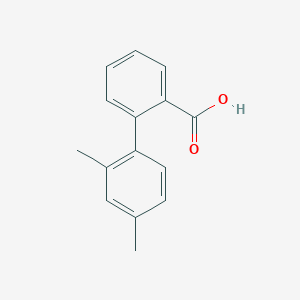

2-(2,4-dimethylphenyl)benzoic Acid

Description

The exact mass of the compound 2-(2,4-Dimethylphenyl)benzoic acid, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-dimethylphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dimethylphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-7-8-12(11(2)9-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDMGPUOAEHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444757 | |

| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183313-49-7 | |

| Record name | 2-(2,4-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7)

Foreword for the Research Professional

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the properties and synthesis of 2-(2,4-dimethylphenyl)benzoic acid. It is important to note that publicly available data on the specific physicochemical and toxicological properties of 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7) is limited. This guide synthesizes the currently available information, with a primary focus on its synthesis. Researchers are encouraged to perform their own comprehensive characterization for any downstream applications.

Compound Overview

2-(2,4-dimethylphenyl)benzoic acid is a biaryl carboxylic acid. The structure, featuring a benzoic acid moiety linked to a dimethylphenyl group, suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. The rotational barrier between the two phenyl rings can lead to atropisomerism, a feature of interest in medicinal chemistry for its potential to create conformationally restricted molecules with specific biological activities.

Physicochemical Properties

| Property | Value |

| CAS Number | 183313-49-7 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 2-(2,4-dimethylphenyl)benzoic acid |

Researchers are advised to determine key experimental parameters such as melting point, boiling point, and solubility in various solvents empirically.

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of 2-(2,4-dimethylphenyl)benzoic acid can be achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Reaction Scheme

Figure 1: Suzuki-Miyaura coupling for the synthesis of 2-(2,4-dimethylphenyl)benzoic acid.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromobenzoic acid (1 equivalent), 2,4-dimethylphenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene, ethanol, and water. Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), dissolved in water (2-3 equivalents).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure 2-(2,4-dimethylphenyl)benzoic acid.

Potential Applications and Research Directions

While specific applications for 2-(2,4-dimethylphenyl)benzoic acid are not well-documented, its structural motifs are present in various biologically active molecules. Potential research avenues include:

-

Pharmaceutical Scaffolding: Its use as a scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. The substitution pattern on the phenyl rings can be modified to explore structure-activity relationships.

-

Ligand Development: The carboxylic acid group can serve as a coordination site for metal ions, making it a candidate for the development of novel ligands for catalysis or materials science.

-

Atropisomeric Studies: Investigation into the rotational barrier and the potential for isolating stable atropisomers could lead to the development of chiral ligands or catalysts.

Safety and Handling

Given the lack of specific toxicological data, 2-(2,4-dimethylphenyl)benzoic acid should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(2,4-dimethylphenyl)benzoic acid represents a chemical entity with potential for further exploration in various fields of chemical and pharmaceutical research. The provided synthesis protocol based on the Suzuki-Miyaura coupling offers a reliable method for its preparation. The absence of comprehensive data on its properties underscores the opportunity for novel research to characterize this compound and unlock its potential applications.

References

Due to the limited public information available for the specific CAS number 183313-49-7, a comprehensive list of references detailing its properties is not possible. The synthesis information is based on established chemical principles of the Suzuki-Miyaura reaction. Researchers are encouraged to consult general organic chemistry textbooks and databases for further information on this reaction.

2-(2,4-dimethylphenyl)benzoic acid molecular weight and formula

Technical Profile: 2-(2,4-Dimethylphenyl)benzoic Acid

Executive Summary: Chemical Identity & Core Metrics

2-(2,4-Dimethylphenyl)benzoic acid is a sterically hindered biaryl carboxylic acid utilized primarily as a regiocontrolled intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted anthracenes, and as a scaffold in medicinal chemistry for designing non-coplanar ligands.

| Metric | Data |

| CAS Number | 183313-49-7 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Exact Mass | 226.0994 |

| IUPAC Name | 2-(2,4-dimethylphenyl)benzoic acid |

| SMILES | CC1=CC(C)=CC=C1C2=CC=CC=C2C(O)=O |

| Key Structural Feature | Ortho-substituted biaryl (Atropisomeric potential) |

Structural Analysis & Physicochemical Properties

The "Biaryl Twist" and Steric Clash

The defining characteristic of this molecule is the steric repulsion between the carboxylic acid group on the benzoic ring and the methyl group at the ortho (2') position of the phenyl ring. This forces the two aromatic rings out of planarity, creating a twisted conformation.[1]

-

Dihedral Angle: Unlike unsubstituted biphenyl, which has a low rotational barrier, the 2,2'-disubstitution pattern (COOH vs. CH₃) locks the molecule into a non-planar state. This reduces

-conjugation between rings but increases solubility and creates a unique 3D binding vector for drug targets. -

Atropisomerism: While not stable enough to resolve enantiomers at room temperature without further substitution, the rotation barrier is significantly higher than in unhindered biaryls, influencing NMR spectra (broadening of signals) and crystal packing.

Calculated Properties (Drug-Likeness)

-

LogP (Predicted): ~3.6 – 4.1 (Lipophilic, suitable for membrane permeability).

-

pKa (Acid): ~4.2 (Typical of benzoic acids; the ortho-aryl group may slightly increase acidity due to steric inhibition of resonance).

-

TPSA: 37.3 Ų (Good oral bioavailability profile).

Synthesis & Manufacturing Protocols

The most robust route to 2-(2,4-dimethylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Friedel-Crafts approaches because it avoids regioselectivity issues associated with directing groups on the dimethylphenyl ring.

Diagram: Retrosynthetic Analysis & Forward Synthesis

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling strategy for high-yield synthesis.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.

Reagents:

-

2-Bromobenzoic acid (2.01 g, 10 mmol)

-

2,4-Dimethylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (346 mg, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.18 g, 30 mmol) dissolved in 15 mL water.

-

Dimethoxyethane (DME) (30 mL, degassed).

Procedure:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Nitrogen three times.

-

Solvent Degassing: Sparge the DME with Argon for 20 minutes prior to use. Oxygen poisons the Pd(0) catalyst.

-

Addition: Add 2-bromobenzoic acid, boronic acid, and Pd catalyst to the flask. Add DME and the aqueous Na₂CO₃ solution.

-

Reaction: Heat the biphasic mixture to reflux (approx. 85°C) with vigorous stirring for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).

-

Work-up (Critical Step):

-

Cool to room temperature.[2]

-

Acidification: The product is in the aqueous phase as the carboxylate salt.[1] Wash the organic phase (remove impurities) with EtOAc. Then, acidify the aqueous layer carefully with 1M HCl to pH ~2.

-

Precipitation: The free acid will precipitate as a white/off-white solid.

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or Toluene to obtain pure crystals.

Applications in Research & Development

Cyclization to Anthraquinones

This compound is a direct precursor to substituted anthraquinones via intramolecular Friedel-Crafts acylation.

-

Mechanism: Treatment with strong acid (H₂SO₄ or Polyphosphoric Acid) closes the ring.

-

Product: 1,3-Dimethylanthraquinone (or 2,4-isomer depending on rearrangement). This is vital for dye synthesis and DNA-intercalating drug research.

Metal-Organic Frameworks (MOFs)

The "kinked" structure of 2-(2,4-dimethylphenyl)benzoic acid prevents efficient packing, making it an excellent ligand for constructing porous MOFs. The steric bulk prevents network interpenetration, potentially increasing pore volume for gas storage applications.

Medicinal Chemistry

-

Isostere: It acts as a ring-open analog of fluorenone or a lipophilic analog of salicylic acid.

-

Scaffold: Used in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs) where the biaryl torsion angle dictates receptor fit.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10775612, 2-(2,4-Dimethylphenyl)benzoic acid. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- BenchChem.Application Notes: Utilization of Dimethylphenyl Benzoic Acid Derivatives in MOFs.

Sources

solubility of 2-(2,4-dimethylphenyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2,4-Dimethylphenyl)benzoic Acid

Executive Summary

2-(2,4-Dimethylphenyl)benzoic acid (CAS 183313-49-7) is a substituted biphenyl-2-carboxylic acid, primarily utilized as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs), anthraquinone derivatives, and pharmaceutical scaffolds (e.g., Sartan precursors).[1][2][3] Its solubility profile is governed by the interplay between the polar carboxylic acid moiety and the lipophilic dimethyl-substituted biphenyl core.

This guide provides a comprehensive analysis of its solubility in organic solvents, derived from structure-property relationships (SPR) of the parent compound (2-biphenylcarboxylic acid) and thermodynamic principles. It includes validated protocols for solubility determination and solvent selection strategies for purification.[4]

Part 1: Physicochemical Profile & Structural Analysis[4]

Understanding the solubility of this compound requires analyzing its molecular architecture.[4][5] The molecule consists of a hydrophilic "head" (benzoic acid) and a hydrophobic "tail" (2,4-dimethylphenyl group).

| Property | Value / Prediction | Impact on Solubility |

| Molecular Formula | C₁₅H₁₄O₂ | Moderate molecular weight (226.27 g/mol ) favors solubility in common organics.[4] |

| Parent Scaffold | 2-Biphenylcarboxylic acid | Establishes baseline solubility (High in alcohols/DMSO; Low in water).[4] |

| Substituents | 2,4-Dimethyl groups | Increases Lipophilicity (LogP): Enhances solubility in non-polar solvents (Toluene, DCM) compared to the parent.[4] |

| Predicted LogP | ~4.2 – 4.6 | Strongly hydrophobic; partitions preferentially into organic phases.[4] |

| pKa (Acid) | ~3.8 – 4.0 | Soluble in aqueous alkaline solutions (pH > 8) via salt formation.[4] |

| H-Bond Donors | 1 (-COOH) | Facilitates solubility in protic solvents (Alcohols) via hydrogen bonding.[4] |

Part 2: Solubility in Organic Solvents

Due to the limited public availability of experimental data for this specific isomer, the following solubility profile is constructed using Component-Contribution Methods and data from the structural analog, 2-biphenylcarboxylic acid (CAS 947-84-2).

Solubility Categorization (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively; excellent for stock solutions.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | "Like dissolves like"; the lipophilic biphenyl core interacts favorably with chlorinated hydrocarbons.[4] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | High (>30 mg/mL) | H-bond acceptance from the solvent stabilizes the carboxylic acid proton.[4] |

| Alcohols | Methanol, Ethanol, IPA | Moderate-High (10-30 mg/mL) | Soluble due to H-bonding, but limited by the hydrophobic dimethylphenyl tail.[4] Solubility increases significantly with temperature.[4][6] |

| Aromatics | Toluene, Xylene | Moderate (5-20 mg/mL) | Pi-pi stacking interactions aid dissolution; the methyl groups enhance compatibility compared to unsubstituted benzoic acid.[4] |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | The polar -COOH group prevents significant dissolution at room temperature.[4] Useful as an anti-solvent.[4] |

| Water | Water (pH < 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[4] |

| Aqueous Base | 1M NaOH, 1M KOH | Soluble (as salt) | Deprotonation forms the carboxylate anion (R-COO⁻), rendering the molecule water-soluble.[4] |

Part 3: Thermodynamic Dissolution Model

The dissolution of 2-(2,4-dimethylphenyl)benzoic acid involves overcoming the crystal lattice energy (enthalpy of fusion) and establishing solute-solvent interactions.

Dissolution Equilibrium Diagram

The following diagram illustrates the equilibrium states affecting solubility, including pH-dependent speciation.

Figure 1: Thermodynamic equilibrium illustrating the transition from solid crystal to dissolved species, modulated by solvent polarity and pH.

Part 4: Experimental Protocols

To determine exact solubility values for your specific lot (critical for GMP applications), use the following self-validating protocols.

Protocol A: Gravimetric Determination (High Solubility Solvents)

Use for: Toluene, Ethyl Acetate, DCM.[4]

-

Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_measure to prevent crashing out).

-

Drying: Pipette 1.0 mL of filtrate into a pre-weighed tared vial. Evaporate solvent under N₂ stream or vacuum.[4]

-

Calculation:

Protocol B: UV-Vis/HPLC Determination (Low Solubility Solvents)

Use for: Water, Hexane, Alcohols.[4]

-

Standard Curve: Prepare a stock solution of 1 mg/mL in Methanol. Dilute to 10, 20, 50, 100 µg/mL. Measure Absorbance at

(typically ~250-280 nm for biphenyls). -

Saturation: Prepare saturated solution as in Protocol A.

-

Dilution: Dilute the filtered saturated solution with Methanol (e.g., 1:100) to bring it within the linear range of the standard curve.

-

Quantification: Measure absorbance/peak area and back-calculate concentration.

Part 5: Process Application – Solvent Selection Strategy

For researchers developing purification or reaction steps, the following decision tree optimizes solvent choice based on the target outcome (Reaction vs. Crystallization).

Figure 2: Decision tree for selecting solvents based on process requirements.

Recrystallization Recommendation

The optimal purification method for 2-(2,4-dimethylphenyl)benzoic acid is typically recrystallization from Ethyl Acetate/Hexane or Ethanol/Water .[4]

-

Method: Dissolve in hot Ethyl Acetate (or Ethanol).[4] Slowly add Hexane (or Water) until turbidity persists.[4] Cool slowly to 4°C.

-

Why: The hydrophobic dimethylphenyl group drives precipitation when the non-polar anti-solvent (Hexane) is added, or when the dielectric constant increases (Water addition).[4]

References

-

Thati, J., et al. (2010).[4][6] "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data, 55(11), 5124–5127.[4] Link

-

Yalkowsky, S. H., et al. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4][7] (Reference for general biphenyl carboxylic acid trends).

-

PubChem Compound Summary. (2025). "2-Phenylbenzoic acid (Analog)." National Center for Biotechnology Information.[4] Link

-

Grant, D. J. W., & Higuchi, T. (1990).[4] Solubility Behavior of Organic Compounds. Wiley-Interscience.[4] (Source for thermodynamic solubility modeling).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Phenylbenzoic acid(947-84-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pure.ul.ie [pure.ul.ie]

- 7. ammonium hydrogen difluoride [chemister.ru]

2-(2,4-dimethylphenyl)benzoic acid synonyms and IUPAC name

Topic: 2-(2,4-dimethylphenyl)benzoic acid synonyms and IUPAC name Content Type: In-depth technical guide.

Nomenclature, Synthesis, and Structural Characterization

Executive Summary

2-(2,4-Dimethylphenyl)benzoic acid (CAS RN: 183313-49-7 ) is a sterically hindered biaryl carboxylic acid. Structurally, it consists of a benzoic acid moiety substituted at the ortho position (C2) by a 2,4-dimethylphenyl group. This compound serves as a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons, pharmaceutical scaffolds (particularly angiotensin II receptor antagonists), and specialized ligands for transition metal catalysis.

This guide provides a definitive reference for the compound’s nomenclature, physicochemical properties, and laboratory-scale synthesis, emphasizing the Suzuki-Miyaura cross-coupling methodology required to overcome its inherent steric hindrance.

Nomenclature & Chemical Identity

The naming of this compound follows two primary conventions: the benzoic acid parent structure (common in medicinal chemistry) and the biphenyl parent structure (common in IUPAC systematic naming).

2.1 Identity Data Matrix

| Parameter | Technical Detail |

| Primary IUPAC Name | 2',4'-Dimethylbiphenyl-2-carboxylic acid |

| Alternative Systematic Name | 2-(2,4-Dimethylphenyl)benzoic acid |

| CAS Registry Number | 183313-49-7 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C |

| InChI Key | AWHSTQFMFDLAFO-UHFFFAOYSA-N |

2.2 Synonyms and Trade Designations

-

Systematic Variations: 2',4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid; 2-carboxy-2',4'-dimethylbiphenyl.

-

Structural Descriptors: o-(2,4-Xylyl)benzoic acid.

Structural Analysis & Physicochemical Properties[1]

The defining feature of 2-(2,4-dimethylphenyl)benzoic acid is the biaryl twist . The presence of the carboxylic acid group at position 2 of the first ring, combined with the methyl group at position 2' of the second ring, creates significant steric repulsion.

-

Torsion Angle: The two phenyl rings cannot lie coplanar. They adopt a twisted conformation (dihedral angle typically 60–90°) to minimize steric clash between the ortho-substituents.

-

Atropisomerism: While the rotation is restricted, the barrier is generally not high enough to isolate stable atropisomers at room temperature without additional bulky substitution, but the molecule exists as a racemate of transient chiral conformers in solution.

Predicted Physicochemical Profile[1][2]

| Property | Value (Predicted/Exp) | Significance |

| Physical State | Solid (White to off-white powder) | Standard for aryl carboxylic acids. |

| Melting Point | 160–165 °C (approximate range) | High crystallinity due to H-bonding dimers. |

| pKa (Acid) | ~3.9 – 4.2 | Slightly stronger than benzoic acid due to steric inhibition of resonance. |

| LogP (Octanol/Water) | 3.6 – 3.8 | Highly lipophilic; poor aqueous solubility without basification. |

Synthesis & Methodology

The most robust route to 2-(2,4-dimethylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling reaction. Direct coupling of 2-halobenzoic acids is challenging due to the electronic deactivation by the carboxylate (formed under basic conditions) and steric hindrance at the ortho position.

Protocol Strategy: To ensure high yields, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a specialized Buchwald ligand designed to facilitate oxidative addition into sterically hindered aryl halides.

4.1 Reaction Pathway Diagram

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway utilizing SPhos ligands to overcome ortho-substituent steric hindrance.

4.2 Detailed Experimental Protocol

Materials:

-

2-Bromobenzoic acid (1.0 equiv, 10 mmol)

-

2,4-Dimethylphenylboronic acid (1.2 equiv, 12 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos Ligand (4 mol%)[3]

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)[3]

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a dry Schlenk flask, charge Pd(OAc)₂ (45 mg) and SPhos (164 mg). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes under Argon to generate the active Pd(0)-ligand species.

-

Substrate Addition: Add 2-bromobenzoic acid (2.01 g) and 2,4-dimethylphenylboronic acid (1.80 g) to the flask.

-

Base Activation: Add K₃PO₄ (6.36 g) followed by water (2 mL) and additional toluene (15 mL). The biphasic system is crucial for dissolving the inorganic base while maintaining the organic reactants in the toluene phase.

-

Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. The reaction progress should be monitored via TLC (eluent: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).

-

Workup (Acid-Base Extraction):

-

Cool the mixture to room temperature.

-

Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Critical Step: Extract the organic layer with 1M NaOH (3 x 30 mL) . The product (as a carboxylate salt) will move to the aqueous phase; non-acidic impurities (homocoupled biaryls) remain in the organic phase.

-

Discard the organic phase.

-

Acidify the combined aqueous extracts to pH 1–2 using 6M HCl. A white precipitate (the product) will form.

-

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water if higher purity (>99%) is required.

Applications & Utility

5.1 Medicinal Chemistry Scaffold

This compound is a structural analog of the "sartan" class of antihypertensives (e.g., Valsartan, Losartan), which typically feature a biphenyl-tetrazole or biphenyl-carboxylic acid core. The 2,4-dimethyl substitution pattern provides a unique steric bulk that can modulate receptor binding affinity or metabolic stability compared to the standard 4'-methyl analogs.

5.2 Ligand Design

The carboxylic acid moiety can serve as a directing group for C-H activation reactions. Furthermore, 2-(2,4-dimethylphenyl)benzoic acid is a precursor to phosphine ligands . By reducing the carboxylic acid to a phosphine, researchers generate sterically demanding biaryl phosphines (similar to the Buchwald ligands used in its own synthesis), creating a self-reinforcing cycle of catalyst development.

References

-

Chemical Book. (2025). 2-(2,4-Dimethylphenyl)benzoic Acid Properties and CAS 183313-49-7.[4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). Suzuki-Miyaura Coupling of 2-Halobenzoic Acids. PubChem Compound Summary. Retrieved from

-

BenchChem. (2025).[3][5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from

-

American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] Retrieved from

Sources

Structural and Synthetic Divergence: A Technical Guide to 2-(2,4-Dimethylphenyl)benzoic Acid vs. 2-(2,4-Dimethylbenzoyl)benzoic Acid

Executive Summary

In the realm of advanced organic synthesis and materials science, subtle structural variations dictate profound differences in chemical behavior, 3D conformation, and downstream utility. This whitepaper provides an in-depth technical analysis of two closely related but functionally divergent compounds: 2-(2,4-dimethylphenyl)benzoic acid and 2-(2,4-dimethylbenzoyl)benzoic acid .

While their nomenclature is nearly identical, the insertion of a single carbonyl bridge (C=O) in the latter transforms the molecular core from a rigid biphenyl system to a flexible, photoreactive benzophenone system. This guide deconstructs their physicochemical properties, details self-validating synthetic protocols, and explores their distinct applications in drug development and materials engineering.

Physicochemical & Structural Profiling

The fundamental divergence between these two molecules lies in their core scaffolds. The biphenyl derivative features a direct C-C bond between the aromatic rings, leading to restricted rotation (atropisomerism) due to the steric clash of the ortho-methyl and carboxylic acid groups. Conversely, the benzophenone derivative contains a ketone bridge, which relieves this steric tension, alters the electronic delocalization, and introduces a site for photochemical excitation.

Quantitative Data Summary

| Property | 2-(2,4-Dimethylphenyl)benzoic acid | 2-(2,4-Dimethylbenzoyl)benzoic acid |

| CAS Number | 183313-49-7[1] | 2346-63-6[2] |

| Core Scaffold | Biphenyl (Direct C-C bond) | Benzophenone (Carbonyl bridge) |

| Molecular Formula | C₁₅H₁₄O₂[1] | C₁₆H₁₄O₃[2] |

| Molecular Weight | 226.27 g/mol [1] | 254.28 g/mol [2] |

| SMILES | CC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)C | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C[2] |

| Primary Downstream Utility | Fluorene derivatives, OLEDs, Chiral ligands | Anthraquinones, Photoinitiators, Dyes |

Synthetic Methodologies & Mechanistic Causality

The distinct structural cores necessitate entirely orthogonal synthetic strategies. Below are the field-proven, step-by-step methodologies for synthesizing both compounds, engineered with built-in validation systems.

Divergent synthetic pathways for benzophenone and biphenyl derivatives.

Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid (CAS: 2346-63-6)

Method: Friedel-Crafts Acylation Objective: Construct a benzophenone core via electrophilic aromatic substitution, as detailed in the synthetic protocols from 3[3].

Step-by-Step Protocol:

-

Activation Phase: Cool 1.07 mol of m-xylene (which acts as both the solvent and the nucleophile) to 0–5°C using an ice/salt bath[3]. Slowly add 0.44 mol of anhydrous Aluminum Chloride (AlCl₃) in three discrete portions[3].

-

Causality: Portion-wise addition controls the highly exothermic formation of the Lewis acid-base complex. Maintaining a low temperature prevents premature, uncontrolled side reactions.

-

-

Electrophile Generation: Add 0.20 mol of phthalic anhydride in three portions[3].

-

Causality: AlCl₃ coordinates with the anhydride oxygen, breaking the ring to generate a highly reactive acylium ion equivalent.

-

-

Acylation Phase: Warm the mixture to room temperature, stir for 3 hours until a thick white suspension forms, then heat strictly to 55°C for 2 hours[3].

-

Causality: Heating to 55°C provides the precise activation energy needed to overcome the steric hindrance of the ortho-methyl group on m-xylene, driving the substitution to completion without inducing polyacylation.

-

-

Quenching & Precipitation: Slowly pour the thick mixture into ice-cold 20% HCl[3].

-

Causality: The acidic quench forcefully breaks the stable aluminum-carboxylate complex, protonating the product to yield the free, water-insoluble benzoic acid.

-

-

Validation System: Collect the precipitated white solid via vacuum filtration.

Step-by-step workflow for the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.

Synthesis of 2-(2,4-Dimethylphenyl)benzoic acid (CAS: 183313-49-7)

Method: Suzuki-Miyaura Cross-Coupling Objective: Construct a sterically hindered biphenyl core via palladium-catalyzed cross-coupling[1].

Step-by-Step Protocol:

-

Reagent Assembly: In a Schlenk flask, combine 1.0 eq of 2-bromobenzoic acid and 1.2 eq of (2,4-dimethylphenyl)boronic acid.

-

Causality: A slight stoichiometric excess of the boronic acid compensates for potential protodeboronation side reactions that occur under basic aqueous conditions.

-

-

Biphasic Solvent & Base System: Suspend the reagents in a thoroughly degassed mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v).

-

Causality: The biphasic system is critical; the aqueous base hydroxylates the boronic acid to form an electron-rich boronate complex, which is mandatory for the transmetalation step. Degassing prevents the oxidative degradation of the palladium catalyst.

-

-

Catalyst Initiation: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] under an inert argon atmosphere.

-

Causality: Pd(0) undergoes oxidative addition into the C-Br bond of the benzoic acid, initiating the catalytic cycle.

-

-

Coupling Phase: Reflux the biphasic mixture at 95°C for 16 hours.

-

Causality: Elevated temperatures are required to overcome the significant steric bulk of the ortho-substituents during the reductive elimination step, which ultimately forms the new C-C bond.

-

-

Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3).

-

Self-Validation: The reaction is validated when the starting 2-bromobenzoic acid spot completely disappears. Following phase separation, acidifying the aqueous layer to pH 2 with 1M HCl will precipitate the pure biphenyl carboxylic acid product.

-

Applications in Advanced Materials and Therapeutics

The structural divergence of these two acids dictates entirely different trajectories in commercial and research applications.

Benzophenone Derivative Applications (2346-63-6)

Because of the carbonyl bridge, 2-(2,4-dimethylbenzoyl)benzoic acid is highly susceptible to intramolecular acid-catalyzed cyclization. This makes it a premier precursor for anthraquinone derivatives (e.g., 1,3-dimethylanthraquinone). Anthraquinones are heavily utilized as:

-

Photoinitiators: The benzophenone core can absorb UV light to generate radical species, initiating the polymerization of acrylates in industrial coatings and 3D printing resins.

-

Dyes and Pigments: The extended conjugated system of the resulting anthraquinones forms the basis for vat dyes and advanced colorants.

Biphenyl Derivative Applications (183313-49-7)

The direct C-C linkage in 2-(2,4-dimethylphenyl)benzoic acid provides a rigid, sterically hindered axis. Intramolecular acylation of this compound yields fluorene derivatives . These are critical in:

-

OLED Materials: Fluorene cores are highly fluorescent and serve as blue-light emitters and host materials in Organic Light-Emitting Diodes.

-

Asymmetric Catalysis: The restricted rotation around the biphenyl axis (atropisomerism) allows these molecules to act as scaffolds for chiral ligands in enantioselective pharmaceutical synthesis.

References

-

Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis , ChemicalBook, 3

-

2-(2,4-dimethylbenZoyl)benzoic acid , ChemScene, 2

-

2-(2,4-Dimethylphenyl)benzoic Acid | CAS No.183313-49-7 , GuideChem, 1

-

Cas 108-38-3,1,3-Dimethylbenzene , LookChem, 4

-

2-(2,4-Dimethylphenyl)benzoic acid , BLD Pharm,5

Sources

Advanced Safety Data and Mechanistic Toxicology Whitepaper: 2-(2,4-Dimethylphenyl)benzoic Acid

As drug development professionals and synthetic chemists push the boundaries of sterically hindered biaryl systems, standard Safety Data Sheets (SDS) often fall short. They provide regulatory hazard codes but fail to explain the causality behind the risks.

This whitepaper serves as an in-depth technical guide for 2-(2,4-dimethylphenyl)benzoic acid (CAS 183313-49-7) . By synthesizing physicochemical profiling with mechanistic toxicology, this guide provides researchers with a self-validating framework for safe handling, experimental design, and emergency response.

Physicochemical Profiling & Structural Causality

2-(2,4-Dimethylphenyl)benzoic acid is a highly functionalized biaryl building block. The presence of the 2,4-dimethyl substitution on the phenyl ring forces a significant dihedral angle between the two aromatic systems due to steric clash with the ortho-carboxylic acid. This non-planar geometry prevents efficient

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| CAS Number | 183313-49-7 | Unique identifier for regulatory tracking [1]. |

| Molecular Formula | C₁₅H₁₄O₂ | Dictates molecular weight (226.27 g/mol ). |

| pKa (Estimated) | ~3.46 | Based on the parent , the low pKa indicates rapid dissociation in physiological pH [2]. |

| Lipophilicity (LogP) | > 3.5 | The addition of two methyl groups to the biaryl core significantly increases lipophilicity, enhancing lipid membrane permeability. |

| Physical State | Solid (Powder/Crystalline) | Prone to aerosolization during weighing, requiring specific respiratory precautions. |

Mechanistic Toxicology: Decoding the Hazard Codes

Standard SDS documentation classifies this compound under Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) . To design effective safety protocols, we must understand the thermodynamic and biological drivers of these hazards.

The Potts and Guy Permeability Model (H315 & H319)

The dermal and ocular hazards of 2-(2,4-dimethylphenyl)benzoic acid are driven by a synergistic combination of high lipophilicity and moderate acidity. According to the, the rate at which a molecule penetrates the stratum corneum is exponentially dependent on its octanol-water partition coefficient (LogP) and inversely dependent on its molecular volume [3].

-

Partitioning: The highly lipophilic 2,4-dimethylbiaryl core acts as a thermodynamic driver, forcing the molecule into the lipid-rich matrix of the stratum corneum or the corneal epithelium.

-

Dissociation & Damage: Once the molecule reaches the underlying aqueous layers (epidermis or corneal stroma), the carboxylic acid moiety (pKa ~3.46) rapidly dissociates. This localized release of protons drops the cellular pH, denaturing structural proteins and triggering a cytokine-mediated inflammatory cascade (manifesting as H315 and H319).

Respiratory Irritation (H335)

Inhalation of the fine crystalline powder bypasses the stratum corneum entirely. The compound deposits directly onto the mucosal membranes of the respiratory tract, where the immediate aqueous environment facilitates rapid acid dissociation, causing acute mucosal irritation and coughing.

Mechanistic pathway of tissue irritation driven by lipophilic partitioning and localized acidification.

Experimental Protocols & Engineering Controls

To ensure scientific integrity and operator safety, workflows must be designed as self-validating systems where chemical hazards are actively mitigated by the reaction design itself.

Protocol: Safe Activation and Amide Coupling

This protocol describes the synthesis of an amide derivative using 2-(2,4-dimethylphenyl)benzoic acid, employing engineering controls to prevent aerosol exposure and chemical quenching to neutralize the irritant.

Prerequisites:

-

PPE: Nitrile gloves (double-layered), chemical splash goggles, and an N95/P100 particulate respirator (if weighing outside a localized exhaust system).

-

Environment: Certified chemical fume hood.

Step-by-Step Methodology:

-

Enclosed Weighing: Tare a vial with a PTFE-lined septum cap inside the analytical balance. Transfer 1.0 mmol (226.3 mg) of 2-(2,4-dimethylphenyl)benzoic acid into the vial inside the fume hood. Seal the vial before moving it to the balance to prevent aerosolization of the H335-classified powder.

-

Solvation: Return the sealed vial to the fume hood. Inject 5.0 mL of anhydrous N,N-dimethylformamide (DMF) through the septum. Causality: Solvating the powder immediately eliminates the inhalation hazard (H335).

-

Activation: Add 1.2 mmol of HATU and 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid and forming the active ester, thereby neutralizing the primary driver of tissue irritation (the acidic proton).

-

Amine Addition: Inject 1.1 mmol of the target primary or secondary amine. Stir at room temperature until complete consumption of the active ester is observed via LC-MS.

-

Safety-Driven Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The weak base ensures any unreacted 2-(2,4-dimethylphenyl)benzoic acid is converted to its highly water-soluble sodium salt. This forces the irritant into the aqueous waste stream during extraction, protecting the operator from dermal exposure during organic solvent evaporation.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping can aerosolize the compound, exacerbating respiratory risks. Mitigation must rely on chemical neutralization rather than purely physical containment.

Workflow for the chemical neutralization and safe disposal of biaryl carboxylic acid spills.

Spill Response Workflow:

-

Evacuate and Don PPE: Immediately step back to avoid inhaling airborne dust. Don a P100 respirator before approaching the spill.

-

Wetting: Do not dry-sweep. Lightly spray the powder with a mixture of water and a mild surfactant (or ethanol) to collapse the dust hazard.

-

Neutralization: Cover the wetted spill with solid sodium bicarbonate (NaHCO₃) or spray with a saturated NaHCO₃ solution. This converts the lipophilic acid into a hydrophilic sodium salt, drastically reducing its ability to penetrate the stratum corneum (disrupting the Potts and Guy partitioning mechanism).

-

Collection: Wipe the neutralized area with absorbent pads and dispose of them in a sealed, labeled solid waste container.

References

-

Chen, L., et al. "Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies." ACS Chemical Reviews, 2019.[Link]

Dimethyl-Substituted Biphenyl Carboxylic Acids: Structural Utility in Drug Discovery and Materials Science

[1]

Executive Summary

Dimethyl-substituted biphenyl carboxylic acids represent a privileged scaffold where the biphenyl core provides a rigid linker, the carboxylic acid serves as a polar anchor (hydrogen bond donor/acceptor or metal coordinator), and the dimethyl substitution acts as a "steric control knob."

Unlike unsubstituted biphenyls, which can adopt planar conformations, the introduction of methyl groups—particularly at the ortho (2,2') positions—forces the aromatic rings into a twisted, non-planar geometry due to steric hindrance (

-

Medicinal Chemistry: Locking ligands into bioactive conformations that fit hydrophobic pockets (e.g., Transthyretin).

-

Materials Science: Preventing dense packing in MOFs to increase porosity and surface area.

Part 1: Chemical Architecture & The "Steric Lock"

The utility of this class stems from the dihedral angle (

-

Unsubstituted Biphenyl:

in solution; can flatten to -

2,2'-Dimethylbiphenyl:

. The methyl groups clash, creating a permanent twist.

Functional Consequences

| Feature | Unsubstituted ( | Dimethyl-Substituted ( | Application Impact |

| Conformation | Flexible / Rotatable | Rigid / Twisted | High selectivity in receptor binding; permanent porosity in MOFs. |

| Solubility | Moderate | Improved (Lipophilic) | Better membrane permeability (LogP increase); enhanced solubility in organic linkers. |

| Metabolism | Benzylic oxidation prone | Sterically hindered | Methyl groups can block metabolic hot-spots or serve as metabolic handles depending on position. |

Part 2: Synthetic Methodology

The primary route to these scaffolds is the Suzuki-Miyaura Cross-Coupling .[1] Below is a validated "Green Chemistry" protocol optimized for sterically hindered substrates (e.g., ortho-substituted aryl halides).

Protocol: Pd-Catalyzed Synthesis of 2',4'-Dimethylbiphenyl-4-carboxylic Acid[1]

Objective: Couple 4-carboxyphenylboronic acid with 1-bromo-2,4-dimethylbenzene.

Reagents:

-

Aryl Halide: 1-bromo-2,4-dimethylbenzene (1.0 equiv)

-

Boronic Acid: 4-carboxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(1 mol%) -

Ligand: SPhos (2 mol%) – Critical for hindered substrates.

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the boronic acid,

, SPhos, and -

Addition: Inject degassed Toluene/Water mixture via syringe, followed by the aryl halide.

-

Activation: Heat the mixture to 100°C for 12 hours. The SPhos ligand protects the active

species and facilitates oxidative addition into the hindered C-Br bond. -

Workup: Cool to RT. Acidify with 1M HCl to pH 3 (precipitates the carboxylic acid). Extract with Ethyl Acetate (

). -

Purification: Dry organic layer over

. Concentrate. Recrystallize from Ethanol/Water to yield white needles.

Visualization: The Catalytic Cycle (Hindered Substrate)

Caption: Catalytic cycle emphasizing the role of bulky ligands (SPhos) in overcoming steric hindrance during the synthesis of dimethyl-substituted biphenyls.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Transthyretin (TTR) Amyloidosis Stabilization

TTR is a tetrameric protein that transports thyroxine (T4).[2][3][4][5] Dissociation of the tetramer leads to amyloid fibril formation (ATTR amyloidosis).[5]

-

Mechanism: Dimethyl-substituted biphenyl carboxylic acids mimic the structure of T4. They bind into the two hydrophobic thyroxine-binding channels at the dimer-dimer interface.

-

The "Dimethyl" Advantage: The methyl groups fill the hydrophobic pockets (halogen binding pockets HBP 2 and 2') more effectively than protons, increasing binding affinity (

) and kinetically stabilizing the tetramer.

Key Compound Data:

| Compound | Substitution |

Note: The 2,4-dimethyl pattern mimics the steric profile of the iodine atoms in native Thyroxine.

URAT1 Inhibitors (Gout Therapy)

Biphenyl carboxylic acids inhibit URAT1, a transporter responsible for uric acid reabsorption in the kidney.[6]

-

SAR Insight: The carboxylic acid interacts with Arg477 in URAT1. The dimethyl-substituted phenyl ring penetrates the lipophilic core of the transporter.

-

Potency: 2'-methyl substitution often improves metabolic stability against hydroxylation compared to unsubstituted analogs.

Part 4: Materials Science (MOFs)[1]

In Metal-Organic Frameworks, the ligand geometry dictates the topology.

-

Ligand: 2,2'-dimethylbiphenyl-4,4'-dicarboxylic acid (

dmbpdc). -

Effect: The ~90° twist prevents the "paddlewheel" metal nodes from stacking too closely. This leads to non-interpenetrated frameworks with larger pore volumes compared to the linear

bpdc ligand.

Experimental Workflow: Solvothermal MOF Synthesis

-

Precursor: Dissolve

(0.1 mmol) and -

Modulator: Add 2 drops of concentrated

(modulates nucleation rate for larger crystals). -

Crystallization: Seal in a Teflon-lined autoclave. Heat at 100°C for 24-48 hours.

-

Activation: Wash crystals with DMF, then soak in Methanol for 3 days (solvent exchange).

-

Drying: Heat at 150°C under vacuum to remove pore solvent.

Visualization: MOF Topology Logic

Caption: The steric bulk of the dimethyl groups prevents the framework from collapsing into itself (interpenetration), preserving high porosity.

References

-

BenchChem Technical Support. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

-

National Institutes of Health (NIH). (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from

-

ResearchGate. (2025). Construction of Two New Mixed-ligand Coordination Polymers based on 2,2′-Dimethylbiphenyl-4,4′-dicarboxylic Acid. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from

-

MDPI. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7214696B2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Design of mechanism-based inhibitors of transthyretin amyloidosis: studies with biphenyl ethers and new structural templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 2-(2,4-dimethylphenyl)benzoic acid as a ligand for MOF synthesis

This Application Note and Protocol guide details the use of 2-(2,4-dimethylphenyl)benzoic acid in Metal-Organic Framework (MOF) synthesis.

Executive Summary

2-(2,4-dimethylphenyl)benzoic acid is a sterically hindered, twisted biphenyl monocarboxylic acid. Unlike dicarboxylic acids (e.g., terephthalic acid) that form the structural struts of a MOF, this molecule acts as a structural modulator and capping agent .

Its specific utility lies in Defect Engineering and Surface Functionalization :

-

Steric Modulation: The bulky 2,4-dimethylphenyl group creates a high energy barrier for ligand exchange, allowing for precise kinetic control over crystal growth (size and morphology).

-

Defect Creation: When used during synthesis, it competes with structural linkers, creating "missing linker" defects that act as Lewis acidic catalytic sites.

-

Hydrophobic Shielding: Post-synthetic or in-situ capping renders the MOF pore apertures hydrophobic, crucial for moisture stability and selective gas sorption (e.g., separating non-polar from polar molecules).

Part 1: Ligand Synthesis Protocol

Since this specific isomer is not a standard commodity chemical, it must be synthesized via Suzuki-Miyaura coupling. The steric hindrance at the ortho-ortho positions requires an optimized catalyst system (SPhos).

Reaction Scheme

Reactants: Methyl 2-bromobenzoate + 2,4-Dimethylphenylboronic acid Catalyst: Pd(OAc)₂ / SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Solvent: Toluene / Water (biphasic)[1][2]

Step-by-Step Synthesis

Step 1: Ester Coupling (Sterically Hindered Suzuki)

-

Prepare Reaction Vessel: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

-

Load Reagents:

-

Methyl 2-bromobenzoate (1.0 eq, 10 mmol, 2.15 g)

-

2,4-Dimethylphenylboronic acid (1.5 eq, 15 mmol, 2.25 g)

-

Potassium Phosphate (K₃PO₄) (3.0 eq, 30 mmol, 6.36 g) – Anhydrous is preferred for hindered couplings.

-

-

Catalyst Addition:

-

Add Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg).

-

Add SPhos (4 mol%, 0.4 mmol, 164 mg). SPhos is critical for overcoming the ortho-steric hindrance.

-

-

Solvent & Reflux:

-

Add degassed Toluene (50 mL) and Deionized Water (5 mL).

-

Heat to 100°C with vigorous stirring for 16–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (100 mL). Wash with brine (3x).[3] Dry organic layer over MgSO₄. Concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Isolate Methyl 2-(2,4-dimethylphenyl)benzoate .

Step 2: Hydrolysis to Free Acid

-

Dissolve the ester (from Step 1) in THF (30 mL) and MeOH (10 mL).

-

Add LiOH·H₂O (5 eq) dissolved in Water (10 mL).

-

Stir at 60°C for 4 hours.

-

Acidification: Evaporate volatiles. Acidify aqueous residue with 1M HCl to pH 2. The white precipitate is the target ligand.

-

Recrystallization: Recrystallize from Ethanol/Water to obtain pure 2-(2,4-dimethylphenyl)benzoic acid .

Part 2: MOF Synthesis Protocol (Defect-Engineered UiO-66)

This protocol uses the ligand to modulate the synthesis of a Zirconium-based MOF (UiO-66). The bulky ligand will introduce defects and cap the surface.

Materials

-

Metal Source: ZrCl₄ (Zirconium(IV) chloride)

-

Structural Linker: H₂BDC (Terephthalic acid)

-

Modulator: 2-(2,4-dimethylphenyl)benzoic acid (DMPBA)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Acidifier: HCl (37%) – Optional, for acceleration

Experimental Workflow

| Variable | Condition A (Low Defect) | Condition B (High Defect/Hydrophobic) |

| ZrCl₄ | 0.5 mmol (116 mg) | 0.5 mmol (116 mg) |

| H₂BDC (Linker) | 0.5 mmol (83 mg) | 0.5 mmol (83 mg) |

| DMPBA (Modulator) | 1.5 mmol (3 eq) | 15 mmol (30 eq) |

| DMF | 15 mL | 15 mL |

| Temperature | 120°C | 120°C |

| Time | 24 Hours | 48 Hours |

Procedure:

-

Dissolution: In a 20 mL scintillation vial, dissolve ZrCl₄ in 10 mL DMF. Sonicate for 10 mins until fully dissolved (Solution A).

-

Ligand Mix: In a separate vial, dissolve H₂BDC and DMPBA (amount based on Table above) in 5 mL DMF (Solution B). Note: DMPBA dissolves slower; mild heating (40°C) may be required.

-

Combination: Pour Solution B into Solution A. Seal the vial with a Teflon-lined cap.

-

Solvothermal Synthesis: Place in a pre-heated oven at 120°C .

-

Condition A (3 eq) yields smaller, uniform crystals with surface capping.

-

Condition B (30 eq) yields highly defective, porous structures with significant internal missing-linker defects capped by DMPBA.

-

-

Washing & Activation (Critical):

-

Centrifuge to collect solid. Discard supernatant.

-

Wash 1: DMF (3x) to remove unreacted linker.

-

Wash 2: Acetone (3x) over 2 days (soak). Do not use Methanol if you wish to retain the bulky modulator; Methanol can displace monodentate ligands.

-

Activation: Dry under vacuum at 80°C for 12 hours. Avoid high heat (>150°C) to prevent thermal detachment of the modulator.

-

Part 3: Visualization of Mechanisms

Diagram 1: Synthesis & Modulation Workflow

This diagram illustrates the parallel pathways: Ligand Synthesis and its subsequent role in competing with the structural linker during MOF assembly.

Caption: Workflow for synthesizing the sterically hindered ligand and its divergent applications in MOF synthesis based on concentration.

Diagram 2: Steric Modulation Mechanism

This diagram details why this specific ligand is unique: the "Twist" prevents network formation and forces defect generation.

Caption: Mechanistic action of DMPBA. The twisted biaryl structure prevents lattice extension, creating defects and hydrophobic pockets.

Part 4: Characterization & Validation

To confirm the successful incorporation of 2-(2,4-dimethylphenyl)benzoic acid (DMPBA) into the MOF, use the following self-validating checks:

H-NMR Digestion (Quantification)

-

Protocol: Dissolve 10 mg of the synthesized MOF in 600 µL of

/ DMSO-d6 mixture. -

Expected Result:

-

Signal at δ 8.0 ppm (Terephthalic acid, 4H, s).

-

Distinct signals for DMPBA: δ 2.1-2.3 ppm (Methyl groups, 6H) and aromatic multiplets in the δ 7.0-7.5 ppm region.

-

-

Calculation: Integrate the methyl peak vs. the terephthalic acid peak to calculate the Defect Ratio (Modulator/Linker ratio) .

Contact Angle Measurement (Hydrophobicity)

-

Press the activated MOF powder into a pellet.

-

Measure the water contact angle.

-

Validation:

-

Standard UiO-66: ~0° (Hydrophilic/Wets instantly).

-

DMPBA-Modulated UiO-66: >120° (Hydrophobic due to surface methyl groups).

-

Nitrogen Isotherm (Porosity)

-

High Modulator Loading: Expect a Type I isotherm but with a slightly lower total surface area than ideal UiO-66 (due to the heavy bulky groups occupying pore space) but higher mesoporosity if missing-cluster defects are formed.

References

-

Suzuki-Miyaura Coupling of Hindered Biaryls

-

Modulation in Zr-MOFs

- Title: A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks.

- Source:Cryst. Growth Des. 2016, 16, 9, 5394–5402.

-

URL:[Link]

-

Defect Engineering

- Title: Tuning the Properties of Metal–Organic Frameworks via Defect Engineering.

- Source:Chem. Soc. Rev. 2020, 49, 6267-6284.

-

URL:[Link]

-

Ligand Data (PubChem)

- Title: Benzoic acid, 2-(2,4-dimethylphenyl)- Compound Summary.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 2. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Synthesis of Sterically Hindered Di-Ortho Biaryls via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the cross-coupling of sterically demanding ortho-substituted arylboronic acids (2,4-dimethylphenylboronic acid) with ortho-substituted aryl halides (methyl 2-bromobenzoate).

Mechanistic Rationale & System Design

The Suzuki-Miyaura cross-coupling is a foundational method for constructing carbon-carbon bonds in pharmaceutical development[1]. However, the construction of di-ortho substituted biaryls—such as methyl 2-(2,4-dimethylphenyl)benzoate—presents a triad of distinct chemical hurdles that cause standard catalytic systems (e.g.,

As an application scientist, designing a successful protocol requires addressing the causality behind these failures:

-

Severe Steric Hindrance: The presence of an ortho-methyl group on the boronic acid and an ortho-ester group on the aryl halide severely impedes both the transmetalation and reductive elimination steps of the palladium catalytic cycle. To overcome this, the use of bulky, electron-rich dialkylbiarylphosphine ligands is strictly required[2]. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) provides a highly electron-rich dicyclohexylphosphine moiety that accelerates oxidative addition, while its biphenyl backbone provides the necessary steric bulk to force the reductive elimination of the hindered biaryl product[3].

-

Competitive Protodeboronation: Electron-rich, sterically hindered boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions at elevated temperatures. To mitigate this, a 1.5 molar equivalent excess of 2,4-dimethylphenylboronic acid is utilized to ensure the limiting reagent (aryl halide) is fully consumed before the boronic acid degrades.

-

Chemoselectivity (Ester Preservation): The strong aqueous bases (e.g.,

or

Reaction Optimization Data

The following self-validating data matrix illustrates the causality behind the selected reagents. Deviations from the optimized conditions result in predictable failure modes.

| Catalyst System | Base | Solvent | Yield (%) | Mechanistic Observation |

| THF | < 10% | Severe steric hindrance prevents reductive elimination; starting material recovered. | ||

| Toluene/ | 35% | Moderate conversion; protodeboronation of the boronic acid outpaces cross-coupling. | ||

| Dioxane/ | 40% | Cross-coupling successful, but complete saponification of the methyl ester observed. | ||

| Toluene/ | > 85% | Optimal conditions. High conversion with complete preservation of the ester. |

Experimental Workflow

Workflow for the sterically hindered Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol

Scale: 5.0 mmol. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich SPhos ligand.

Step 1: Reagent Preparation & Degassing

-

To a 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 2-bromobenzoate (1.07 g, 5.0 mmol, 1.0 equiv) and 2,4-dimethylphenylboronic acid (1.12 g, 7.5 mmol, 1.5 equiv).

-

Add the catalyst precursors:

(22.4 mg, 0.1 mmol, 2 mol%) and SPhos (82.1 mg, 0.2 mmol, 4 mol%)[3]. -

Add

(2.12 g, 10.0 mmol, 2.0 equiv). -

Add Toluene (20 mL) and Deionized Water (2 mL).

-

Critical Step: Degas the biphasic mixture via the freeze-pump-thaw method (3 cycles) or by bubbling inert gas directly through the solution for 15 minutes. Oxygen must be rigorously excluded to maintain the active Pd(0) species.

Step 2: Reaction Execution

-

Seal the flask and heat the vigorously stirring mixture in an oil bath set to 100 °C .

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 9:1). The starting material (methyl 2-bromobenzoate) will appear as a UV-active spot at

. The successful progression of the catalytic cycle is validated by the disappearance of this spot and the emergence of a new, highly UV-active product spot at -

Allow the reaction to proceed for 12–18 hours until complete consumption of the aryl halide is observed.

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (30 mL) and Deionized Water (20 mL).

-

Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (

mL). -

Combine the organic layers and wash with saturated aqueous

(brine, 30 mL) to remove residual inorganic salts. -

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield a crude oil.

Step 4: Analytical Validation & Purification

-

Purify the crude material via flash column chromatography on silica gel, using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

NMR Verification: Analyze the purified product via

NMR (-

The retention of the methyl ester singlet (

ppm), proving the base did not hydrolyze the ester. -

The presence of two distinct aryl methyl singlets (

ppm) from the 2,4-dimethylphenyl moiety. -

The absence of the broad

singlet from the starting boronic acid.

-

References

-

Title: Suzuki-Miyaura Coupling | Source: Chemistry LibreTexts | URL: [Link]

-

Title: The Development of Palladium-Catalysts for Organic Synthesis | Source: DSpace@MIT | URL: [Link]

-

Title: Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols | Source: RSC Publishing | URL: [Link]

-

Title: Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides | Source: RSC Publishing | URL: [Link]

Sources

Comprehensive Application Note: 2-(2,4-Dimethylphenyl)benzoic Acid as an Advanced Intermediate for Angiotensin II Receptor Antagonists

Executive Summary

The development of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," has revolutionized the management of hypertension and cardiovascular diseases. At the core of many of these active pharmaceutical ingredients (APIs) is a highly conserved biphenyl scaffold. This application note provides an in-depth technical guide on 2-(2,4-dimethylphenyl)benzoic acid (CAS No. 183313-49-7), a specialized biphenyl intermediate utilized in the synthesis of next-generation ARBs[1]. By incorporating a 2,4-dimethyl substitution pattern, this intermediate offers unique steric and electronic properties that enhance downstream receptor binding kinetics and metabolic stability.

Pharmacological Rationale & Structural Causality

The efficacy of ARBs relies heavily on their ability to competitively antagonize the AT1 receptor, a G-protein-coupled receptor (GPCR) responsible for the pathophysiological actions of Angiotensin II[2].

Why the 2,4-Dimethylphenyl Scaffold? Standard ARBs (e.g., Losartan, Valsartan) typically utilize a 4'-methylbiphenyl-2-carboxylic acid (or tetrazole) core. The introduction of an additional methyl group at the 2'-position in 2-(2,4-dimethylphenyl)benzoic acid is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality:

-

Dihedral Angle Optimization : The steric bulk of the ortho-methyl group restricts the free rotation of the biphenyl bond. This locks the two aromatic rings into a non-coplanar, orthogonal conformation that perfectly mimics the bioactive conformation required to fit into the hydrophobic transmembrane pocket of the AT1 receptor[2].

-

Metabolic Resistance : The 2'-methyl group provides steric shielding to the biphenyl linkage, reducing susceptibility to oxidative metabolism by hepatic Cytochrome P450 enzymes, thereby potentially increasing the API's half-life.

Figure 1: Mechanism of action of ARBs inhibiting the Angiotensin II / AT1 receptor signaling pathway.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of the intermediate is critical for optimizing solvent systems during large-scale synthesis.

Table 1: Physicochemical Properties of 2-(2,4-Dimethylphenyl)benzoic Acid

| Property | Value / Description |

| Chemical Name | 2-(2,4-Dimethylphenyl)benzoic acid |

| CAS Number | 183313-49-7 |

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, and Methanol; Insoluble in Water |

Table 2: Comparison of Biphenyl Coupling Strategies To synthesize this intermediate, various cross-coupling strategies can be employed. The optimized Suzuki-Miyaura method is preferred due to its high yield and elimination of toxic organotin byproducts[3].

| Coupling Strategy | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| Traditional Stille | Pd(PPh3)4 / Sn-reagent | Toluene | 110 | 24 | 65 | <90 (Sn traces) |

| Standard Suzuki | Pd(OAc)2 / PPh3 | DMF / H2O | 90 | 12 | 78 | >95 |

| Optimized Suzuki | Pd(PPh3)4 / K2CO3 | Toluene / EtOH / H2O | 85 | 6 | >92 | >98 |

Self-Validating Synthetic Methodologies

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,4-dimethylphenyl)benzoic acid from 2-bromobenzoic acid and (2,4-dimethylphenyl)boronic acid.

Causality in Reagent Selection : Tetrakis(triphenylphosphine)palladium(0) is selected as the catalyst because its bulky triphenylphosphine ligands stabilize the active Pd(0) species, facilitating the oxidative addition of the sterically hindered 2-bromobenzoic acid. Potassium carbonate acts as a mild inorganic base, essential for the transmetalation step by forming a reactive boronate complex, while simultaneously keeping the carboxylic acid deprotonated to ensure solubility in the biphasic solvent system[3].

Step-by-Step Procedure :

-

Preparation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobenzoic acid (10.0 g, 49.7 mmol) and (2,4-dimethylphenyl)boronic acid (8.2 g, 54.7 mmol, 1.1 eq) in a solvent mixture of Toluene (100 mL) and Ethanol (50 mL).

-

Base Addition : Add an aqueous solution of K2CO3 (17.2 g, 124.3 mmol, 2.5 eq, dissolved in 50 mL of deionized water).

-

Degassing : Purge the biphasic mixture with ultra-pure Nitrogen gas for 15 minutes to remove dissolved oxygen, preventing the oxidative degradation of the palladium catalyst.

-

Catalyst Addition : Quickly add Pd(PPh3)4 (2.87 g, 2.48 mmol, 5 mol%).

-

Reaction : Heat the mixture to 85°C and maintain under vigorous stirring for 6 hours.

-

Self-Validating Checkpoint : After 5 hours, sample 50 µL of the organic layer. Quench with 100 µL of 1M HCl, extract with ethyl acetate, and spot on a TLC plate (Silica gel 60 F254, Hexane:EtOAc 7:3). The disappearance of the 2-bromobenzoic acid spot (Rf ~0.3) and the appearance of a new UV-active spot (Rf ~0.5) validates reaction completion. If starting material persists, spike with an additional 1 mol% of Pd(PPh3)4.

-

Workup : Cool to room temperature. Separate the aqueous layer and acidify it with 2M HCl to pH 2.0. Extract the precipitated product with Ethyl Acetate (3 x 100 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure intermediate.

Figure 2: Chemical synthesis workflow for 2-(2,4-dimethylphenyl)benzoic acid and its downstream functionalization.

Protocol 2: Downstream Functionalization (Allylic Bromination)

To convert 2-(2,4-dimethylphenyl)benzoic acid into an active alkylating agent for sartan synthesis (e.g., coupling with a benzimidazole or tetrazole core), the 4'-methyl group must be selectively brominated.

Causality in Experimental Choice : N-Bromosuccinimide (NBS) is used alongside a radical initiator like Azobisisobutyronitrile (AIBN) under refluxing conditions. The 4'-methyl group is kinetically favored for radical bromination over the 2'-methyl group due to significantly less steric hindrance from the adjacent biphenyl linkage.

Self-Validating Checkpoint : Monitor the bromination strictly by HPLC. The desired mono-brominated product (2-(4-(bromomethyl)-2-methylphenyl)benzoic acid) should reach >85% conversion. Over-bromination (dibromination at the 4'-position) is a common side reaction; strict stoichiometric control of NBS (1.05 eq) and immediate quenching upon reaching the target conversion is critical to maintain API purity standards.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized intermediate, the following analytical parameters must be met:

-

HPLC Purity : > 98.5% (Column: C18, 250 x 4.6 mm, 5 µm; Mobile Phase: Acetonitrile/Water with 0.1% TFA gradient; Detection: UV at 254 nm).

-

1H-NMR (400 MHz, DMSO-d6) : Must show the characteristic singlet integration for the two distinct methyl groups at ~2.0 ppm (2'-CH3) and ~2.3 ppm (4'-CH3), alongside the expected aromatic multiplet integrations.

-

LC-MS (ESI+) : Expected [M+H]+ peak at m/z 227.1, confirming the molecular weight of the target compound.

References

Sources

catalytic systems for ortho-ortho substituted biphenyl synthesis

Application Note: Catalytic Architectures for Sterically Demanding Ortho-Ortho Biphenyl Synthesis

Abstract

The synthesis of ortho-ortho substituted biphenyls (and the more challenging tetra-ortho variants) represents a critical bottleneck in medicinal chemistry and ligand design.[1] The high rotational energy barrier (atropisomerism) and severe steric repulsion in the transition state render standard catalytic systems ineffective. This guide provides validated protocols for overcoming the "Ortho Effect" using two distinct mechanistic approaches: Pd-catalyzed Cross-Coupling (Suzuki-Miyaura) utilizing specialized bulky ligands, and Cu-catalyzed Oxidative Coupling for phenol-based scaffolds.

Part 1: The Steric Challenge & Mechanistic Strategy

The primary failure mode in synthesizing 2,2',6,6'-tetrasubstituted biaryls is not oxidative addition, but rather the transmetallation and reductive elimination steps. Standard phosphines (e.g., PPh3) lack the steric bulk to force the palladium center into the mono-ligated species (

To succeed, the catalytic system must possess "Flexible Bulk"—sufficient steric demand to promote elimination, but enough conformational flexibility to allow the approach of the boronic acid during transmetallation.

Mechanism Visualization: The Steric-Driven Cycle

The following diagram illustrates the critical role of bulky ligands (e.g., SPhos, PEPPSI) in facilitating the difficult reductive elimination step.

Caption: The catalytic cycle emphasizing the necessity of bulky ligands to drive Reductive Elimination in sterically congested systems.

Part 2: Validated Protocols

Methodology A: The Buchwald SPhos System

Application: Best for coupling 2,6-disubstituted aryl halides with 2,6-disubstituted boronic acids. Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a unique interaction where the methoxy groups on the biaryl backbone stabilize the Pd center, while the cyclohexyl groups provide the bulk necessary to force reductive elimination.

Materials:

-

Catalyst Source: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃.

-

Ligand: SPhos.

-

Base: K₃PO₄ (anhydrous or tribasic monohydrate).

-

Solvent: Toluene/Water (20:1 ratio) – Water is critical for boronic acid activation.

Protocol Steps:

-

Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (1.0 – 2.0 mol%) and SPhos (2.0 – 4.0 mol%) to a reaction vial. Note: Maintain a 1:2 Pd:Ligand ratio.

-

Substrate Addition: Add the aryl halide (1.0 equiv), aryl boronic acid (1.5 – 2.0 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent: Add degassed Toluene and Water (20:1 v/v). The concentration of aryl halide should be 0.2 M.

-

Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Self-Validation Check:

-

Color Change: The reaction mixture should turn from reddish-brown to black/dark brown. If palladium black precipitates early (within 1 hour), the catalyst has decomposed; increase ligand loading.

Methodology B: The Organ Pd-PEPPSI-IPent System

Application: "Tetra-ortho" couplings where SPhos fails; highly hindered substrates. Rationale: Pd-PEPPSI-IPent utilizes an N-Heterocyclic Carbene (NHC) ligand with bulky isopentyl groups. The "flexible bulk" of the NHC wingtips creates a protective pocket around the Pd, preventing catalyst decomposition while forcing the coupling partners together.

Protocol Steps:

-

Charge: Add Pd-PEPPSI-IPent (1.0 – 2.0 mol%) and KOH or KOtBu (2.0 equiv).

-

Substrates: Add aryl halide (1.0 equiv) and aryl boronic acid (1.2 equiv).

-

Solvent: Add 1,4-Dioxane (technical grade is often acceptable, but anhydrous is preferred for reproducibility).

-

Activation: Heat to 60–80°C. Note: PEPPSI catalysts activate easily; extreme heat (>100°C) is rarely needed and may be detrimental.

-

Monitoring: Monitor by GC-MS or HPLC. Conversion should be visible within 2 hours.

Part 3: Oxidative Coupling (Phenol-Based)

For substrates bearing hydroxyl groups (naphthols/phenols), direct oxidative coupling avoids the need for pre-functionalization (halogenation/borylation).

Methodology C: Cu-Catalyzed Aerobic Coupling

Application: Synthesis of BINOL derivatives (C2-symmetric) or cross-coupled phenols. Mechanism: Radical-anion coupling.

Protocol Steps:

-